![molecular formula C20H39NO7 B607997 Hydroxy-Amino-bis(PEG1-t-butyl ester) CAS No. 1415800-34-8](/img/structure/B607997.png)
Hydroxy-Amino-bis(PEG1-t-butyl ester)
Overview
Description
Hydroxy-Amino-Bis(PEG1-t-butyl ester) is a branched PEG derivative with a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Synthesis Analysis
The synthesis of Hydroxy-Amino-Bis(PEG1-t-butyl ester) involves the use of a branched PEG derivative with a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular structure of Hydroxy-Amino-Bis(PEG1-t-butyl ester) includes a terminal hydroxy group and two t-butyl ester groups linked through a linear PEG chain . The molecular weight is 405.5 g/mol and the molecular formula is C20H39NO7 .Chemical Reactions Analysis
The hydroxy group in Hydroxy-Amino-Bis(PEG1-t-butyl ester) enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-Amino-Bis(PEG1-t-butyl ester) has a molecular weight of 405.5 g/mol and a molecular formula of C20H39NO7 . It is a branched PEG derivative with a terminal hydroxy group and two t-butyl ester .Scientific Research Applications
Bio-Conjugation
Hydroxy-Amino-bis(PEG1-t-butyl ester) is a linker for bio-conjugation . It contains a terminal hydroxy group and two t-butyl ester groups linked through a linear PEG chain . This structure allows it to be used in the conjugation of various biological molecules.
PROTAC Synthesis
Both Hydroxy-Amino-bis(PEG1-t-butyl ester) and Hydroxy-Amino-bis(PEG1-C2-Boc) are used in the synthesis of PROTACs . PROTACs are a type of drug that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Drug Delivery
The PEG chain in these compounds can improve the solubility and stability of drug molecules, making them useful in drug delivery systems .
Biotin Labeling
According to one source, Hydroxy-Amino-bis(PEG1-t-butyl ester) is a branched PEG derivative with biotin and two hydroxyl moieties . This suggests it could be used for the conjugation of proteins and biotin labeling.
Derivatization of Reactive Functional Groups
The hydroxy group in these compounds enables further derivatization or replacement with other reactive functional groups . This makes them versatile tools in chemical synthesis.
Deprotection under Mild Acidic Conditions
The t-butyl protected carboxyl groups in these compounds can be deprotected under mild acidic conditions . This property can be useful in certain chemical reactions where protection and deprotection of functional groups are required.
properties
IUPAC Name |
tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZBEKRHPKXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-Amino-bis(PEG1-t-butyl ester) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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